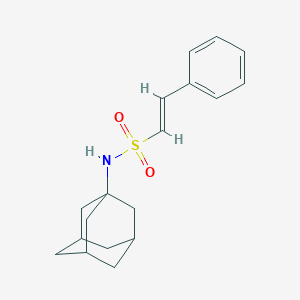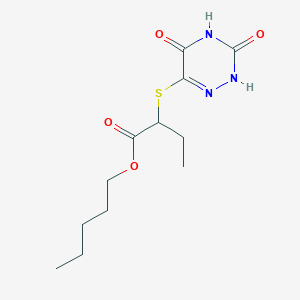![molecular formula C17H23N3O2 B255940 6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as M4Q, and it is a derivative of 4-quinolone. M4Q has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of M4Q involves the inhibition of various cellular pathways that are involved in the growth and survival of cancer cells. M4Q has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. By inhibiting topoisomerase II, M4Q prevents the replication of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
M4Q has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the levels of reactive oxygen species (ROS) in cells. M4Q has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using M4Q in lab experiments is its low toxicity profile. This makes it a safer alternative to other anti-cancer agents that may have harmful side effects. Additionally, M4Q has been found to be stable in various solvents, making it easy to handle and store. However, one limitation of using M4Q in lab experiments is its high cost of synthesis, which may limit its widespread use in research.
Future Directions
There are several future directions for research on M4Q. One potential avenue is the development of M4Q-based drug delivery systems for targeted cancer therapy. Another direction is the investigation of the synergistic effects of M4Q with other anti-cancer agents. Additionally, more studies are needed to understand the molecular mechanisms underlying the anti-inflammatory and antimicrobial properties of M4Q.
Synthesis Methods
The synthesis of M4Q involves the reaction of 6-methoxy-2-methyl-4-quinolone with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography.
Scientific Research Applications
M4Q has been studied for its potential applications in the field of cancer research. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. M4Q has also been found to be effective in the treatment of inflammation-related disorders such as rheumatoid arthritis and psoriasis. Additionally, M4Q has shown promise as an antimicrobial agent against various bacterial and fungal species.
properties
Product Name |
6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol |
|---|---|
Molecular Formula |
C17H23N3O2 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H23N3O2/c1-12-15(11-20-8-6-19(2)7-9-20)17(21)14-10-13(22-3)4-5-16(14)18-12/h4-5,10H,6-9,11H2,1-3H3,(H,18,21) |
InChI Key |
DIZNOUSDMRKKNL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)OC)CN3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-ethoxy-4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B255857.png)
![5-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-11-methyl-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B255861.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol](/img/structure/B255863.png)
![3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
![Ethyl 6-methyl-2-({[2-(2-thienylmethylene)hydrazino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255867.png)

![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B255874.png)
![N-(2-methylpropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B255875.png)

![Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B255880.png)
![6-amino-7-(1H-benzimidazol-2-yl)-5-(2-furylmethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255886.png)
![4-[(3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B255889.png)

